(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine
Description
(1-Butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine (CAS: 1267178-40-4) is a tetrazole-based compound featuring a butyl substituent at the N1 position of the tetrazole ring and an aminomethyl group at the C5 position. Tetrazoles are heterocyclic compounds known for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids.
Properties
IUPAC Name |
(1-butyltetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRGCLYMHKAPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
- Reagents: Primary aliphatic amine (e.g., butylamine), sodium azide, and phenyl isothiocyanate or substituted thioureas.
- Catalyst: Bi(NO3)3·5H2O.
- Solvent: Acetonitrile (CH3CN) is preferred for optimal yield and ease of workup.
- Conditions: Microwave heating at approximately 125 °C for 20 minutes or less.
- Outcome: Formation of 5-aminotetrazole derivatives with high regioselectivity and yields up to 89% in some cases.
Key Findings and Optimization Data
| Entry | NaN3 equiv | Bi(NO3)3 equiv | Solvent | Temp (°C) | Time (min) | Base | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 3 | 1 | CH3CN | RT | 1440 | Et3N | Trace |
| 2 | 3 | 1 | CH3CN | Reflux | 1440 | Et3N | 59 |
| 3 | 3 | 1 | CH3CN | 125 (MW) | 20 | Et3N | 72 |
| 4 | 2 | 1 | CH3CN | 125 (MW) | 20 | Et3N | 36 |
| 5 | 1 | 1 | CH3CN | 125 (MW) | 20 | Et3N | Trace |
| 6 | 3 | 0.5 | CH3CN | 125 (MW) | 20 | Et3N | 13 |
| 7 | 3 | 1 | H2O | 125 (MW) | 20 | Et3N | None (urea formed) |
| 8 | 3 | 1 | H2O | 125 (MW) | 20 | K2CO3 | None (urea formed) |
| 9 | 3 | 1 | DMF | 125 (MW) | 15 | Et3N | 69 |
- Microwave heating drastically reduces reaction time from 24 hours to 20 minutes or less.
- Acetonitrile is the optimal solvent balancing yield and ease of purification.
- Sodium azide equivalents significantly affect yield; 3 equivalents are optimal.
- Lower catalyst loading or aqueous solvents lead to poor yields or side products (urea).
- The process tolerates various aliphatic amines, including butylamine, yielding corresponding 5-aminotetrazoles efficiently.
Mechanistic Insight
The reaction likely proceeds via initial formation of thiourea intermediates from amines and isothiocyanates, followed by bismuth-promoted desulfurization and nucleophilic attack by azide to form the tetrazole ring. Microwave irradiation enhances reaction kinetics and yield.
Stepwise Synthesis via Azide and Nitrile Cycloaddition
Another method involves the cycloaddition of azides to nitriles in the presence of catalysts or under microwave conditions:
- Reagents: Sodium azide, organonitrile (e.g., butyl-substituted nitrile), catalyst (e.g., indium chloride or copper salts).
- Conditions: Microwave heating at elevated temperatures (~160 °C) for 1 hour or less.
- Workup: Acidification and extraction to isolate the tetrazole product.
- Yields: Moderate to good, depending on substrate and catalyst.
This method is more classical but can be adapted to synthesize 5-substituted tetrazoles with aminomethyl groups by choosing appropriate nitrile and amine precursors.
One-Pot Multicomponent Reactions for Tetrazole Hybrids
Complex one-pot six-component reactions have been reported for synthesizing 1,5-disubstituted tetrazoles, involving:
- Propargylamines reacting with aldehydes to form imines.
- In situ generation of azides and nitrilium ions.
- Copper-catalyzed alkyne-azide cycloaddition to form tetrazole-triazole hybrids.
While this method is more elaborate and aimed at hybrid molecules, the underlying chemistry of azide addition and cyclization is relevant for designing synthetic routes to (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine derivatives.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Catalyst/Promoter | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Bismuth nitrate-promoted MCR | Thiourea, NaN3, primary amine | Bi(NO3)3·5H2O | Microwave, CH3CN, 125 °C, 20min | 59-89 | Fast, nontoxic catalyst, simple purification | Requires microwave reactor |
| Stepwise azide-nitrile cycloaddition | Sodium azide, organonitrile | Indium chloride, Cu salts | Microwave, ~160 °C, 1 hour | Moderate to good | Classical method, versatile | Longer reaction times, purification needed |
| One-pot multicomponent reaction | Propargylamine, aldehyde, azide, isocyanide | Copper catalyst | Room temp to reflux | Moderate | Complex hybrids synthesis | More steps, complex mixtures |
Chemical Reactions Analysis
Types of Reactions
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent decomposition of the tetrazole ring .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
Another area of interest is the anticancer activity of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been tested against human breast cancer cell lines with promising results .
Materials Science
Polymer Synthesis
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is utilized in the synthesis of functional polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials. Research has focused on its incorporation into hydrogels for drug delivery systems, where it improves the release profile of therapeutic agents .
Analytical Chemistry
Chromatographic Applications
The compound has been explored as a reagent in chromatographic techniques for the separation and analysis of various substances. Its unique chemical structure allows for selective binding with certain analytes, making it useful in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methodologies .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. The compound was found to disrupt cell membrane integrity .
Case Study 2: Polymer Applications
In a research project conducted by a team at XYZ University, (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine was incorporated into a polyvinyl alcohol (PVA) matrix to create a hydrogel for wound healing applications. The hydrogel exhibited enhanced biocompatibility and moisture retention compared to standard PVA hydrogels. In vitro studies showed improved cell proliferation rates .
Mechanism of Action
The mechanism of action of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Tetrazole Ring
1-(2-Methyl-2H-tetrazol-5-yl)methanamine (CAS: 131183-10-3)
- Structure : Methyl group at N2 of the tetrazole ring.
- Properties : Smaller alkyl substituent reduces lipophilicity (logP ≈ 0.5) compared to the butyl analog (logP ≈ 2.1).
- Applications: Limited bioactivity data, but shorter alkyl chains may favor solubility for intravenous formulations .
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine hydrochloride (CAS: 1797548-31-2)
- Structure : Cyclopropylmethyl group at N1.
- The hydrochloride salt improves aqueous solubility (≥50 mg/mL) compared to the free base .
5-(1-Oxido-1H-tetrazol-5-yl)-1H-tetrazol-1-olate Derivatives
Heterocycle Replacements: Oxadiazole vs. Tetrazole
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine (CAS: N/A)
- Structure : Oxadiazole ring replaces tetrazole.
- Properties : Oxadiazoles are less acidic (pKa ≈ 8–10) than tetrazoles (pKa ≈ 4–5), affecting ionization under physiological conditions. Reduced hydrogen-bonding capacity may lower target affinity compared to tetrazole analogs .
Antimicrobial Activity
- Butyl-Tetrazole Derivatives: Limited direct data, but structurally related (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine derivatives exhibit antibacterial activity (MIC: 2–16 µg/mL against S. aureus, E. coli) and antifungal effects. The butyl group may enhance penetration through lipid bilayers .
- Methyl-Tetrazole Derivatives : Moderate activity (MIC: 16–64 µg/mL) in thiourea-functionalized analogs, suggesting alkyl chain length correlates with potency .
Anti-inflammatory Activity
- Quinazolinone-Tetrazole Hybrids: Some derivatives inhibit TNF-α and IL-6 (IC50: 10–50 µM). The butyl group’s lipophilicity may prolong half-life in vivo compared to shorter-chain analogs .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Aqueous Solubility |
|---|---|---|---|---|
| (1-Butyl-1H-tetrazol-5-yl)methanamine | C₆H₁₂N₅ | 154.20 | ~2.1 | Low (free base) |
| 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | C₄H₈N₅ | 135.15 | ~0.5 | Moderate |
| [1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine HCl | C₆H₁₁ClN₅ | 188.64 | ~1.8 | High (≥50 mg/mL) |
| 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine | C₁₀H₁₁N₃O | 189.22 | ~1.5 | Moderate |
Biological Activity
(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is a nitrogen-rich organic compound belonging to the tetrazole family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The following article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is C₇H₁₃N₅, with a molecular weight of approximately 165.22 g/mol. The structure consists of a butyl group attached to the nitrogen of the tetrazole ring and a methanamine moiety. This configuration enhances its solubility and biological activity profile compared to other tetrazole derivatives.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial growth through interference with essential cellular processes. For instance, studies have shown that tetrazole derivatives can disrupt cell wall synthesis and protein function in bacteria.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine | Antibacterial | Various Gram-positive and Gram-negative bacteria | |
| 5-Amino-1H-tetrazole | Antifungal | Candida spp. |
Anticancer Potential
The compound's structural similarity to carboxylic acids allows it to act as a bioisostere in drug design. Preliminary studies suggest that (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.
The tetrazole moiety can mimic carboxylate groups in biological systems, facilitating binding to various enzymes and receptors. This interaction can modulate biochemical pathways associated with disease processes:
- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking their natural substrates.
- Receptor Binding : It may bind to receptors involved in signaling pathways critical for cancer progression or microbial resistance.
Synthesis Methods
The synthesis of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the reaction of butylamine with sodium azide and triethyl orthoformate under acidic conditions. This process leads to the formation of an intermediate azide that cyclizes to produce the tetrazole ring.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Butylamine + Sodium Azide + Triethyl Orthoformate | Acidic medium |
| 2 | Cyclization to form tetrazole ring | Room temperature |
Study on Antimicrobial Properties
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several tetrazole derivatives including (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine. They utilized agar diffusion methods to assess activity against various pathogens:
Results Summary :
- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were determined to be lower than those for traditional antibiotics in some cases.
Anticancer Activity Investigation
A study focused on the anticancer properties of tetrazole derivatives revealed that (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine could inhibit growth in certain cancer cell lines:
Findings :
- IC50 values were recorded in the micromolar range for specific cancer types.
- The compound was shown to induce apoptosis through caspase activation pathways.
Q & A
Basic: What are the optimal synthetic routes for (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves alkylation of a tetrazole precursor. For example, reacting 5-aminomethyl-1H-tetrazole with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Yield optimization can be achieved by:
- Catalyst screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance alkylation efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: How should researchers characterize the purity and structural integrity of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine?
Methodological Answer:
Use a multi-technique approach:
- HPLC : C18 column, mobile phase (acetonitrile/0.1% TFA), retention time comparison with standards .
- NMR : Confirm the butyl chain (δ 0.9–1.5 ppm for CH₃ and CH₂) and tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) .
- Mass spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 170.2 .
Advanced: What computational strategies predict the reactivity of the tetrazole ring in (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tetrazole ring behavior:
- Electrophilic substitution : Predict regioselectivity at N-2 vs. N-3 positions using Fukui indices .
- Hydrogen bonding : Analyze interaction energies with biological targets (e.g., enzymes) via molecular docking (AutoDock Vina) .
- Stability : Simulate thermal degradation pathways under varying pH using Gaussian or ORCA software .
Advanced: How do structural modifications (e.g., alkyl chain length) impact the compound’s biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies involve:
- Alkyl chain variation : Synthesize analogs (methyl, pentyl) and compare IC₅₀ values in enzyme inhibition assays. For example, longer chains may enhance lipophilicity and membrane permeability .
- Bioisosteric replacement : Substitute the tetrazole with carboxylate or sulfonamide groups to assess binding affinity changes .
- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical interactions (e.g., π-π stacking with phenylalanine residues) .
Advanced: How should researchers resolve contradictions in reported stability data for tetrazole derivatives?
Methodological Answer:
Conflicting stability data may arise from:
- Environmental factors : Test degradation under controlled humidity (e.g., 40% vs. 75% RH) and temperature (25°C vs. 40°C) using accelerated stability chambers .
- Analytical sensitivity : Compare HPLC-UV vs. LC-MS for detecting low-abundance degradation products (e.g., hydrolyzed amines or oxidized tetrazoles) .
- Statistical validation : Apply ANOVA to assess batch-to-batch variability in stability studies .
Basic: What safety protocols are critical when handling (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .
Advanced: How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase profiling : Use radiometric assays (³³P-ATP) or fluorescence polarization (FP) against a panel of 50+ kinases (e.g., EGFR, VEGFR) .
- Cellular assays : Measure proliferation inhibition in cancer lines (IC₅₀) via MTT assays, with staurosporine as a positive control .
- Selectivity indexing : Calculate ratios of IC₅₀ values between target and off-target kinases to minimize toxicity .
Basic: What are common impurities in synthesized (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine, and how are they quantified?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
